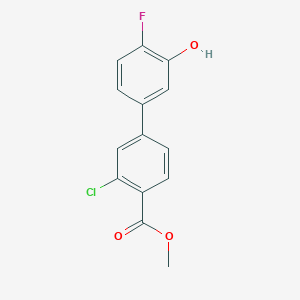
4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% (4-CMPF) is a synthetic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 260.55 g/mol and a melting point of 86-88°C. 4-CMPF can be synthesized by a two-step process involving the reaction of 2-chloro-4-methoxycarbonylphenol with 3-fluorophenol in aqueous acetic acid. This compound is used in a variety of scientific research applications, such as biochemical and physiological studies, drug development, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to interact with certain proteins and receptors in cells, suggesting that it may have an effect on cellular signaling pathways.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to have a range of biochemical and physiological effects. In studies with cells, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to interact with certain proteins and receptors in cells, suggesting that it may have an effect on cellular signaling pathways. Furthermore, this compound has been shown to affect the expression of certain genes involved in the regulation of cell growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable when stored at room temperature. In addition, this compound has a wide range of applications in scientific research. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a synthetic compound and is not found naturally in the environment, so it must be synthesized in a laboratory setting. In addition, this compound is toxic and should be handled with care.
Direcciones Futuras
The future of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% in scientific research is promising. This compound has a wide range of potential applications in drug development, biochemical and physiological studies, and laboratory experiments. Future research should focus on further understanding the mechanism of action of this compound and exploring its potential applications in drug development and other scientific research areas. In addition, further research should be conducted to identify new uses for this compound in laboratory experiments and to improve the synthesis process. Finally, further research should be conducted to evaluate the safety and efficacy of this compound in various scientific research applications.
Métodos De Síntesis
The synthesis of 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% can be achieved by a two-step process. The first step involves the reaction of 2-chloro-4-methoxycarbonylphenol with 3-fluorophenol in aqueous acetic acid. The reaction is carried out at room temperature and is catalyzed by a base, such as sodium acetate or potassium hydroxide. The reaction proceeds in two steps; first, the two reactants form an intermediate product, which then undergoes a rearrangement reaction to form the desired product, 4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95%. The reaction is complete after the addition of a base. The product is isolated by recrystallization from aqueous acetic acid.
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-methoxycarbonylphenyl)-3-fluorophenol, 95% has a variety of applications in scientific research. It is used in biochemical and physiological studies to study the effects of various drugs on cells and organisms. It is also used in drug development to study the pharmacological properties of new compounds. In addition, this compound is used in laboratory experiments to study the effects of various environmental conditions on the growth and development of cells.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(2-fluoro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-5-12(15)11(6-8)10-4-3-9(17)7-13(10)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHCWBKIJIADEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684544 |
Source


|
| Record name | Methyl 6-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-18-2 |
Source


|
| Record name | Methyl 6-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)








